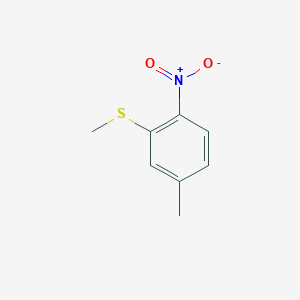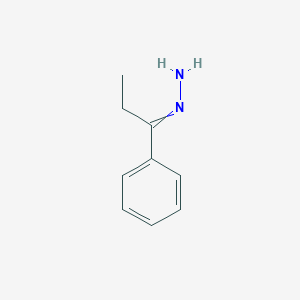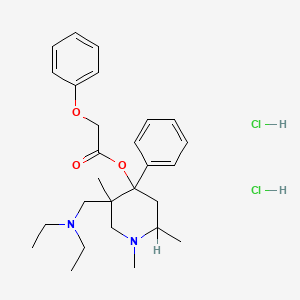
1,2,3,4-Tetraphenyltriphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetraphenyltriphenylene is a polycyclic aromatic hydrocarbon known for its unique structural properties and applications in various scientific fields. This compound consists of a triphenylene core substituted with four phenyl groups, making it a highly conjugated system with interesting electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetraphenyltriphenylene can be synthesized through the surface-assisted coupling of 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene followed by thermal cyclodehydrogenation of the resulting polymer . This method involves the use of a Cu(111) substrate, which facilitates the formation of atomically precise chevron graphene nanoribbons at lower temperatures compared to other substrates .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the surface-assisted synthesis approach mentioned above is a promising method for large-scale production due to its efficiency and precision .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,4-Tetraphenyltriphenylene undergoes various chemical reactions, including cyclodehydrogenation, which is crucial for forming its fully aromatic system . This compound can also participate in substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions: The synthesis of this compound typically involves reagents such as 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene and a Cu(111) substrate. Thermal activation at temperatures around 400°C is required for cyclodehydrogenation .
Major Products: The primary product of the cyclodehydrogenation reaction is the fully aromatic this compound, which can further be used to create graphene nanoribbons .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetraphenyltriphenylene has several applications in scientific research, particularly in the fields of materials science and nanotechnology. Additionally, this compound is studied for its photochemical properties and its role in the formation of triplet excited states .
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetraphenyltriphenylene primarily involves its ability to form highly conjugated aromatic systems through cyclodehydrogenation. This process enhances the electronic properties of the compound, making it suitable for applications in electronic devices and materials science . The molecular targets and pathways involved include the formation of extended aromatic systems and the stabilization of triplet excited states .
Vergleich Mit ähnlichen Verbindungen
Comparison: 1,2,3,4-Tetraphenyltriphenylene is unique due to its ability to form chevron-type graphene nanoribbons, which are not easily achievable with other similar compounds. Its highly conjugated structure and the presence of multiple phenyl groups provide it with distinct electronic properties that are advantageous for applications in nanotechnology and materials science .
Eigenschaften
CAS-Nummer |
36262-81-4 |
|---|---|
Molekularformel |
C42H28 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
1,2,3,4-tetraphenyltriphenylene |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-38(30-19-7-2-8-20-30)40(32-23-11-4-12-24-32)42-36-28-16-14-26-34(36)33-25-13-15-27-35(33)41(42)39(37)31-21-9-3-10-22-31/h1-28H |
InChI-Schlüssel |
LOLVMPDWIPHPDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C4=CC=CC=C4C5=CC=CC=C53)C(=C2C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


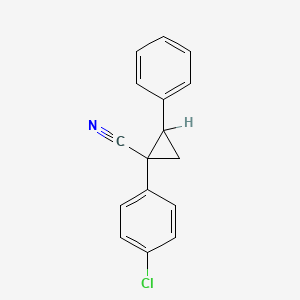
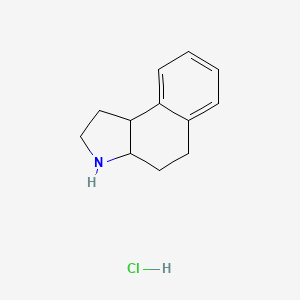
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
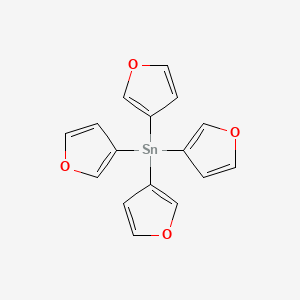

![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
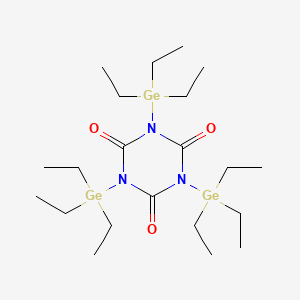
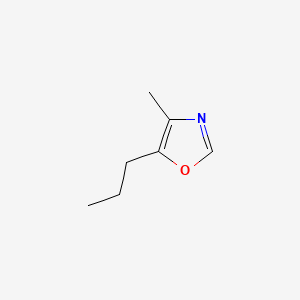
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)

